1-(3-Amino-4-chlorophenyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-chlorophenyl)imidazolidin-2-one is a heterocyclic compound that contains an imidazolidinone ring substituted with an amino and a chloro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Amino-4-chlorophenyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-chloroaniline with ethyl isocyanate under controlled conditions to form the desired imidazolidinone ring. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-chlorophenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
1-(3-Amino-4-chlorophenyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-chlorophenyl)imidazolidin-2-thione: Similar structure but contains a sulfur atom instead of an oxygen atom.
1-(3-Amino-4-chlorophenyl)imidazolidin-2-amine: Similar structure but contains an additional amino group.
1-(3-Amino-4-chlorophenyl)imidazolidin-2-ol: Similar structure but contains a hydroxyl group instead of an oxygen atom.
Uniqueness
1-(3-Amino-4-chlorophenyl)imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino and a chloro group on the phenyl ring allows for diverse chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-(3-amino-4-chlorophenyl)imidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRXXOIPTXAMEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.